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molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5

1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1337661
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442694B2

Procedure details

A mixture of 4-benzyl-1,4-diaza-bicyclo[3.2.1]octane (7.5 g, 37 mmol), 5% palladium on carbon (0.75 g, wet), concentrated HCl (7.5 mL) in EtOH (150 mL) was shaken under hydrogen (50 psi) for a period of 20 h at RT. The product precipitated out of the mixture and water was added in order to dissolve the product. The mixture was filtered through a pad of celite and washed with EtOH. The filtrate was concentrated in vacuo to a solid that was azeotroped with EtOH (3×50 mL). The resulting solid was triturated with hot isopropanol and stirred 18 h at RT. The resulting solid was collected by filtration giving 5.6 g (80%) of the title compound: 1H NMR (d6-DMSO, 400 MHz) δ 4.26 (br s, 1H), 3.72 (d, 1H, J=12 Hz), 3.60-3.53 (m, 1H), 3.48-3.35 (m, 7H), 2.33-2.27 (m, 2H); GCMS m/z 112
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:14]2[CH2:15][N:11]([CH2:12][CH2:13]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:16]>[Pd].CCO>[ClH:16].[ClH:16].[N:11]12[CH2:15][CH:14]([CH2:13][CH2:12]1)[NH:8][CH2:9][CH2:10]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN2CCC1C2
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken under hydrogen (50 psi) for a period of 20 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitated out of the mixture and water
ADDITION
Type
ADDITION
Details
was added in order
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
that was azeotroped with EtOH (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with hot isopropanol
STIRRING
Type
STIRRING
Details
stirred 18 h at RT
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.Cl.N12CCNC(CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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